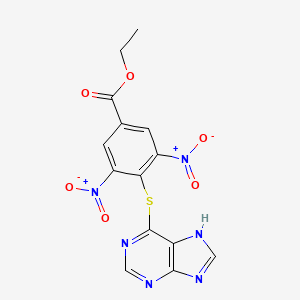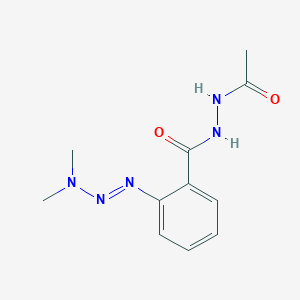
N-Acetylimino-2-(2-dimethylaminohydrazinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylimino-2-(2-dimethylaminohydrazinyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in medicinal chemistry, industrial processes, and biological research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylimino-2-(2-dimethylaminohydrazinyl)benzamide typically involves the condensation of benzoic acids with amine derivatives. One efficient method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This green and rapid pathway ensures high yields and eco-friendly conditions. The reaction is performed under mild conditions, making it suitable for various functionalized molecules.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of advanced catalysts and green chemistry techniques, such as the aforementioned ultrasonic irradiation method, is becoming more prevalent due to their efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylimino-2-(2-dimethylaminohydrazinyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-Acetylimino-2-(2-dimethylaminohydrazinyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antibacterial and antioxidant agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-Acetylimino-2-(2-dimethylaminohydrazinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can inhibit or activate various biological processes . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N,N-Dialkylbenzamides
Uniqueness
N-Acetylimino-2-(2-dimethylaminohydrazinyl)benzamide stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions under mild conditions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
66974-84-3 |
|---|---|
Fórmula molecular |
C11H15N5O2 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
N'-acetyl-2-(dimethylaminodiazenyl)benzohydrazide |
InChI |
InChI=1S/C11H15N5O2/c1-8(17)12-14-11(18)9-6-4-5-7-10(9)13-15-16(2)3/h4-7H,1-3H3,(H,12,17)(H,14,18) |
Clave InChI |
FQDJWHJXBJLHQA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NNC(=O)C1=CC=CC=C1N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
![Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-](/img/structure/B14001372.png)
![[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14001373.png)
![4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde](/img/structure/B14001381.png)
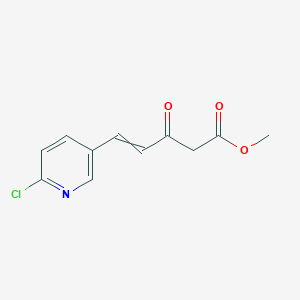
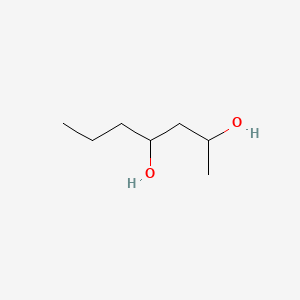
![7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14001392.png)
![1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea](/img/structure/B14001394.png)
![N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline](/img/structure/B14001395.png)

![N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide](/img/structure/B14001403.png)
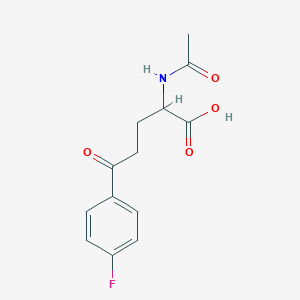
![Methyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B14001411.png)
